(E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one
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Description
(E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C17H13ClN2O and its molecular weight is 296.75. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives have been explored for their potential antimicrobial properties. Singh et al. (2010) synthesized various quinoxaline derivatives, including those with ether linkages attached to a benzene ring possessing aldehyde or a free amino group. These compounds were tested for their antimicrobial activity, demonstrating the versatility of quinoxaline derivatives in drug development for treating infections (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).
Anticancer Applications
Abad et al. (2021) explored the synthesis of a novel isoxazolequinoxaline derivative, which showed promise as an anticancer drug. The study included synthesis, crystal structure, and docking studies predicting the anti-cancer activity of the molecule against human proteins. This research highlights the potential of quinoxaline derivatives in developing new therapeutic agents for cancer treatment (Abad et al., 2021).
Cholinesterase Inhibition for Alzheimer's Disease
Mahajan et al. (2020) reported on the synthesis of styrylquinoxalin-2(1H)-ones (SQs) and evaluated them for in vitro cholinesterase inhibition. One compound displayed a mixed type of inhibition of acetylcholinesterase, suggesting a new chemotype for cholinesterase inhibition, potentially useful in finding treatments for Alzheimer's disease (Mahajan, Slathia, Nuthakki, Bharate, & Kapoor, 2020).
Material Science Applications
Quinoxaline derivatives have also found applications in material sciences. Yamamoto and Etori (1995) investigated polyquinones with π-conjugation systems along their main chains, prepared by organometallic dehalogenation polycondensation. These materials exhibit interesting redox behavior and optical properties, highlighting the potential of quinoxaline derivatives in developing new materials for various applications (Yamamoto & Etori, 1995).
Properties
IUPAC Name |
3-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-20-16-5-3-2-4-14(16)19-15(17(20)21)11-8-12-6-9-13(18)10-7-12/h2-11H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRASPZWPTKAQPP-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.